

# (2,6-Dimethoxy-phenoxy)-acetic Acid: Mechanistic Profile & Experimental Utility

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## Compound of Interest

Compound Name: (2,6-Dimethoxy-phenoxy)-acetic acid

CAS No.: 95110-10-4

Cat. No.: B1595082

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## Executive Technical Summary

Compound Identity: **(2,6-Dimethoxy-phenoxy)-acetic acid** (DMPAA) CAS: 95110-10-4 (Acid form) / 13335-71-2 (Related dimethyl analog often used in comparative studies) Chemical Class: Phenoxyacetic acid derivative. Primary Utility: Chemical probe, metabolic intermediate, and pharmacological scaffold.

Core Mechanism of Action: DMPAA operates through two distinct mechanistic modalities depending on the biological context:

- **Plant Physiology (Auxin Antagonism):** It functions as a competitive antagonist of the TIR1/AFB auxin receptor complex. The steric bulk of the methoxy groups at the 2,6-positions prevents the "molecular glue" interaction required to degrade Aux/IAA repressors, thereby blocking auxin signaling.
- **Redox Biochemistry (Single Electron Transfer):** It acts as a high-efficiency substrate for ligninolytic peroxidases (LiP, MnP). The electron-donating methoxy groups stabilize the

formation of a phenoxy radical cation via Single Electron Transfer (SET), making it a valuable probe for enzymatic redox potential.

## Chemical Basis of Bioactivity

The biological behavior of DMPAA is dictated by the specific substitution pattern on the phenyl ring.

Feature	Structural Attribute	Mechanistic Consequence
Steric Hindrance	2,6-Dimethoxy substitution	Receptor Blockade: Prevents the conformational closure of the TIR1 receptor pocket, distinguishing it from auxin agonists like 2,4-D.
Electronic Effect	Methoxy groups (+M effect)	Radical Stabilization: Increases electron density, lowering the ionization potential and facilitating oxidation by high-potential peroxidases.
Acid Moiety	Carboxylic acid tail	Binding Anchor: Mimics the native indole-3-acetic acid (IAA) carboxylate interaction with the receptor's basic residues (e.g., Arg403 in TIR1).

## Mechanism A: Auxin Signaling Antagonism (Plant Systems)

In plant biology, phenoxyacetic acids are typically associated with auxinic herbicides (e.g., 2,4-D). However, DMPAA acts as an anti-auxin.

## The Molecular Glue Failure Model

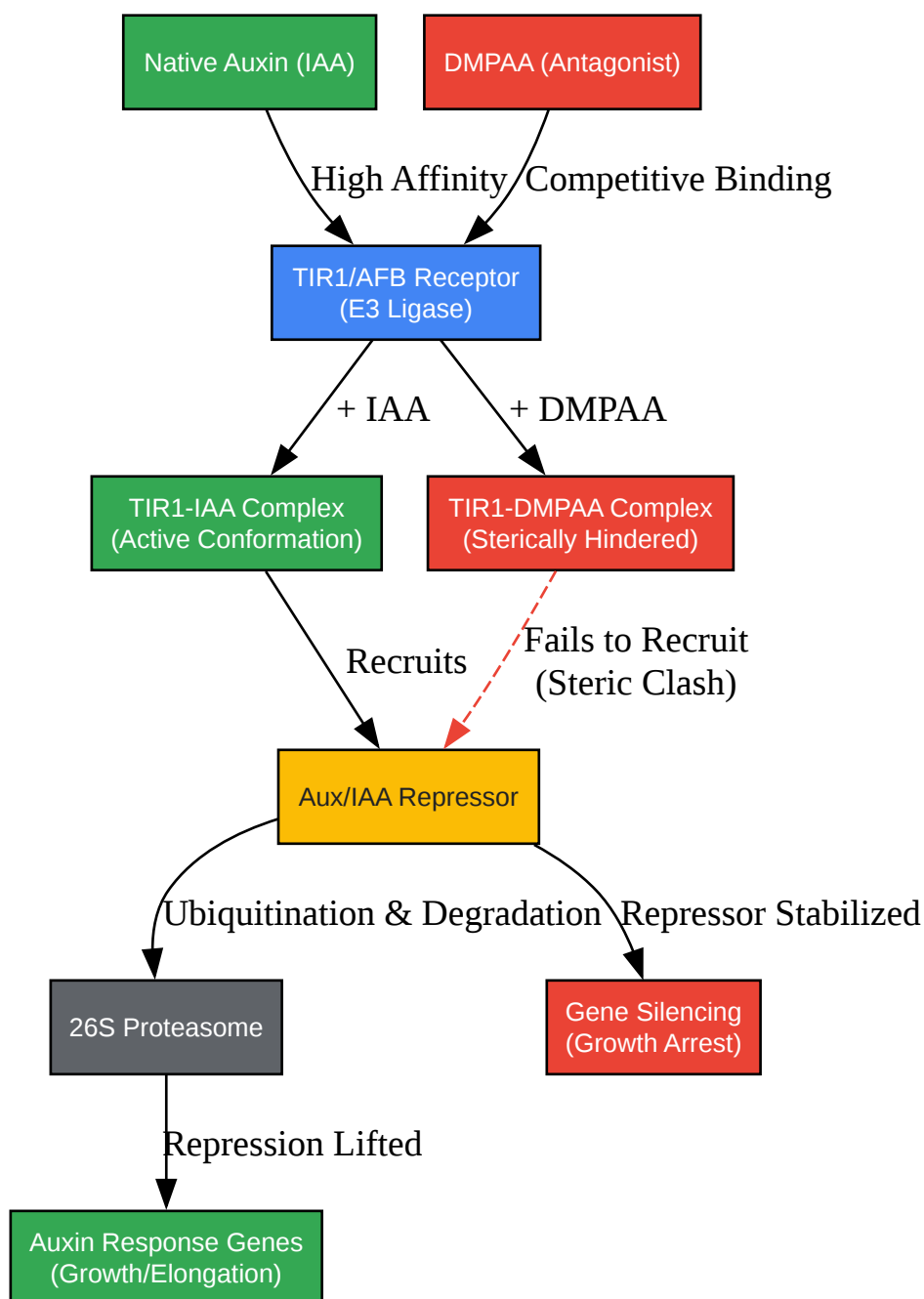
Native auxin (IAA) acts as a "molecular glue" that brings together the F-box protein (TIR1) and the transcriptional repressor (Aux/IAA). This ubiquitinates the repressor, leading to its degradation and gene activation.

DMPAA Interference Pathway:

- **Competitive Binding:** DMPAA enters the TIR1 binding pocket, anchored by its carboxylic acid group.
- **Steric Clash:** The bulky 2,6-dimethoxy groups clash with the hydrophobic niche of the receptor.
- **Conformational Lock:** Unlike IAA or 2,4-D, DMPAA prevents the "lid" of the receptor from closing.
- **Signaling Arrest:** The TIR1-DMPAA complex cannot recruit the Aux/IAA repressor. The repressor remains stable, inhibiting auxin-responsive genes (ARFs).

## Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition mechanism.



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Caption: Comparative pathway analysis showing how DMPAA competitive binding stabilizes the Aux/IAA repressor, effectively blocking the auxin response.

## Mechanism B: Redox Biochemistry (Enzymatic Probe)

DMPAA serves as a model substrate for investigating Lignin Peroxidase (LiP) and Laccase activity. Its structure mimics the syringyl (S) units of lignin, making it an ideal probe for Single Electron Transfer (SET) mechanisms.

## The SET Oxidation Cycle

- **Initiation:** The enzyme (e.g., LiP Compound I) abstracts one electron from the aromatic ring of DMPAA.
- **Radical Formation:** This generates a cation radical ( ).
- **Stabilization:** The two methoxy groups stabilize the radical via resonance, allowing it to exist long enough for spectroscopic detection or further oxidative coupling (dimerization).
- **C-C Cleavage:** In high-potential environments, the radical may undergo cleavage, mimicking lignin depolymerization.

## Experimental Protocol: Peroxidase Activity Assay

**Objective:** To quantify peroxidase activity using DMPAA as a reducing substrate.

**Reagents:**

- **Buffer:** 100 mM Sodium Tartrate (pH 4.5).
- **Substrate:** 10 mM DMPAA stock in ethanol.
- **Oxidant:** 10 mM (freshly prepared).
- **Enzyme:** Purified Lignin Peroxidase or fungal culture filtrate.

**Workflow:**

- Blanking: In a quartz cuvette, mix 900  $\mu\text{L}$  Buffer + 50  $\mu\text{L}$  DMPAA stock. Zero the UV-Vis spectrophotometer.
- Reaction Trigger: Add 10-50  $\mu\text{L}$  Enzyme solution. Initiate reaction with 10  $\mu\text{L}$  .
- Measurement: Monitor absorbance at 310 nm (characteristic of the dimethoxyphenyl radical cation formation) or 469 nm (oxidative coupling products) for 120 seconds.
- Calculation: Calculate activity using the Beer-Lambert law ( ).
  - Note: The extinction coefficient ( ) for the radical cation is approximately at 310 nm (verify with specific instrument calibration).

## Pharmacophore Potential & Synthesis

Beyond its role as a probe, DMPAA is a versatile intermediate in medicinal chemistry.

### Synthetic Utility

The acid chloride of DMPAA is frequently used to introduce the 2,6-dimethoxyphenoxy moiety into larger drug scaffolds. This moiety provides:

- Metabolic Stability: The methoxy groups block hydroxylation at the ortho-positions.
- Lipophilicity: Enhances membrane permeability.

### Synthesis Protocol (Acid Chloride Activation)

Objective: Convert DMPAA to DMPAA-Cl for coupling reactions.

- Dissolution: Dissolve 1.0 eq DMPAA in anhydrous Dichloromethane (DCM).
- Catalysis: Add catalytic DMF (2-3 drops).

- Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Argon.
- Reaction: Stir at Room Temperature for 2 hours (monitor gas evolution).
- Isolation: Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil). Use immediately for coupling with amines or alcohols.

## References

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